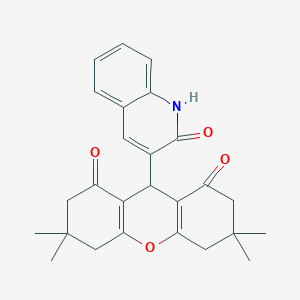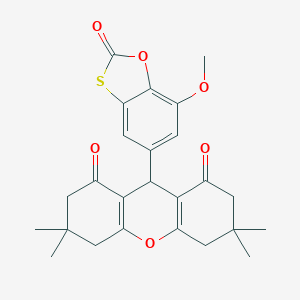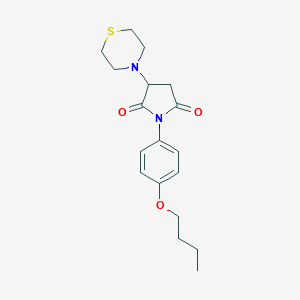![molecular formula C21H21BrN2O B394741 11-(3-溴苯基)-3,3-二甲基-2,3,4,5,10,11-六氢-1H-二苯并[b,e][1,4]二氮杂卓-1-酮 CAS No. 149774-60-7](/img/structure/B394741.png)
11-(3-溴苯基)-3,3-二甲基-2,3,4,5,10,11-六氢-1H-二苯并[b,e][1,4]二氮杂卓-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C21H21BrN2O and its molecular weight is 397.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化活性
该化合物已被合成并研究其抗氧化潜力 . DPPH (2,2-二苯基-1-苦基肼基) 自由基清除试验被用来检查它们的抗氧化潜力 . 在所有合成物中,七种衍生物的IC50值介于76至489 nM之间 .
抗焦虑剂
该化合物已被评估其抗焦虑作用 . 为了进一步评估三种最佳配体的抗焦虑作用,使用了三种体内小鼠模型,即高架十字迷宫、明暗箱和镜室模型 . 研究表明,与标准药物地西泮相比,化合物SD-3和SD-20即使在1.0 mg/kg的口服剂量下也表现出最佳的抗焦虑作用 <svg class="icon" height="16" p-id="1
作用机制
Target of Action
The primary target of this compound is the GABA A receptors . These receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
The compound interacts with the benzodiazepine binding site on GABA A receptors . This interaction enhances the effect of GABA, leading to increased opening of the associated chloride ion channels and hyperpolarization of the neuron. This results in a decrease in neuronal excitability .
Biochemical Pathways
The compound affects the GABAergic pathway . By enhancing the effect of GABA, it increases the influx of chloride ions into the neuron, which leads to hyperpolarization. This hyperpolarization inhibits the firing of new action potentials, thereby decreasing neuronal excitability .
Pharmacokinetics
Similar benzodiazepine derivatives are known to be well-absorbed orally and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The compound exhibits potent antioxidant and anxiolytic effects . It has been shown to have a significant anxiolytic effect in various in vivo mice models, such as the Elevated Plus Maze, Light & Dark box, and Mirror Chamber model .
Action Environment
Environmental factors such as the presence of other drugs, the physiological state of the body, and genetic factors can influence the action, efficacy, and stability of the compound . For example, the presence of other drugs that also act on GABA A receptors could potentially enhance or diminish its effects .
生化分析
Biochemical Properties
11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with gamma-aminobutyric acid (GABA) receptors, specifically the benzodiazepine binding site on GABA_A receptors . This interaction enhances the inhibitory effects of GABA, leading to anxiolytic effects. Additionally, the compound exhibits antioxidant properties by scavenging free radicals, as demonstrated by its activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay .
Cellular Effects
11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving GABAergic neurotransmission . This modulation can lead to changes in gene expression and cellular metabolism, contributing to its anxiolytic and antioxidant effects. The compound’s impact on cell signaling pathways also suggests potential effects on neuronal excitability and synaptic plasticity .
Molecular Mechanism
The molecular mechanism of 11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its binding interactions with GABA_A receptors. By binding to the benzodiazepine site, the compound enhances the affinity of GABA for its receptor, leading to increased chloride ion influx and hyperpolarization of the neuron . This results in the inhibition of neuronal firing and the anxiolytic effects observed. Additionally, the compound’s antioxidant activity is attributed to its ability to neutralize free radicals and reduce oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one have been observed to change over time. The compound exhibits stability under various conditions, maintaining its anxiolytic and antioxidant properties . Long-term studies in in vitro and in vivo models have shown sustained effects on cellular function, with no significant degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of 11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one vary with different dosages in animal models. At lower doses, the compound exhibits potent anxiolytic effects, comparable to standard drugs like diazepam . At higher doses, potential toxic or adverse effects may be observed, including sedation and motor impairment . Threshold effects have been identified, with optimal anxiolytic activity observed at specific dosage ranges .
Metabolic Pathways
11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its overall pharmacological effects . The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its impact on oxidative stress and cellular redox balance .
Transport and Distribution
Within cells and tissues, 11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, particularly in the central nervous system . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on neuronal cells .
Subcellular Localization
The subcellular localization of 11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is primarily within the neuronal cell membrane, where it interacts with GABA_A receptors . Targeting signals and post-translational modifications direct the compound to specific compartments, ensuring its effective binding and activity . The compound’s localization within the cell membrane is crucial for its anxiolytic and antioxidant functions .
属性
IUPAC Name |
6-(3-bromophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O/c1-21(2)11-17-19(18(25)12-21)20(13-6-5-7-14(22)10-13)24-16-9-4-3-8-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAGWKCGXQPAPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)Br)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[Methyl(1-methyl-4-piperidinyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B394658.png)
![ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B394659.png)

![1-Amino-3-p-tolyl-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile](/img/structure/B394663.png)
![2-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394666.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B394667.png)
![3-[4-(2-Ethoxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B394668.png)

![9-{4-[(3,4-dichlorobenzyl)oxy]-3,5-dimethoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B394674.png)
![9-[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B394675.png)
![5-{4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B394677.png)

![(3E)-1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B394680.png)
![N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE](/img/structure/B394681.png)
